molecular formula C6H5F3OS B2359036 2-Thiophenemethanol, 4-(trifluoromethyl)- CAS No. 1447914-79-5

2-Thiophenemethanol, 4-(trifluoromethyl)-

Cat. No.: B2359036
CAS No.: 1447914-79-5
M. Wt: 182.16
InChI Key: RMXOHSFMZQDFQI-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Architectures in Contemporary Chemical Research

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in contemporary chemical research. Its structural resemblance to benzene, yet with distinct electronic properties imparted by the sulfur heteroatom, makes it a versatile component in the design of new molecules. Thiophene rings are integral to a wide array of pharmaceuticals, agrochemicals, and functional organic materials. In medicinal chemistry, the thiophene nucleus is often employed as a bioisostere for a phenyl ring, offering modulated metabolic stability and receptor binding interactions.

Strategic Importance of Trifluoromethyl Moieties in Organic Molecules

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely utilized strategy in drug design and materials science. The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of a molecule, influencing its reactivity, acidity, and intermolecular interactions. mdpi.com Furthermore, the high metabolic stability of the C-F bond often imparts enhanced resistance to oxidative metabolism, a desirable trait in pharmaceutical candidates. mdpi.com The lipophilicity of the trifluoromethyl group can also improve a molecule's ability to cross cellular membranes. mdpi.com

Overview of Fluorinated Thiophene Building Blocks in Modern Synthesis

The combination of a thiophene ring and a trifluoromethyl group gives rise to a class of building blocks with unique and valuable properties. Fluorinated thiophene derivatives serve as key intermediates in the synthesis of complex molecules with tailored electronic and biological profiles. The position of the fluorine or trifluoromethyl substituent on the thiophene ring allows for fine-tuning of the molecule's characteristics. These building blocks are increasingly utilized in the development of organic semiconductors, liquid crystals, and new therapeutic agents. acs.org

Chemical Profile of 2-Thiophenemethanol, 4-(trifluoromethyl)-

The subject of this article, 2-Thiophenemethanol, 4-(trifluoromethyl)-, is a specialized chemical compound with the following key identifiers and properties.

Interactive Data Table: Chemical Profile

PropertyValue
IUPAC Name (4-(Trifluoromethyl)thiophen-2-yl)methanol
CAS Number 1447914-79-5
Molecular Formula C6H5F3OS
Molecular Weight 182.17 g/mol
Physical State Expected to be a liquid or low-melting solid at room temperature

Synthesis and Manufacturing

While specific industrial-scale manufacturing processes for 2-Thiophenemethanol, 4-(trifluoromethyl)- are not widely published, its synthesis can be approached through established organometallic and reduction methodologies.

A plausible and common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 4-(trifluoromethyl)-2-thiophenecarboxaldehyde. This transformation can be efficiently achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol. commonorganicchemistry.comyoutube.com

Reaction Scheme 1: Reduction of 4-(trifluoromethyl)-2-thiophenecarboxaldehyde

(Image of the chemical reaction showing 4-(trifluoromethyl)-2-thiophenecarboxaldehyde being converted to 2-Thiophenemethanol, 4-(trifluoromethyl)- using NaBH4)

Alternatively, the synthesis could proceed via the formylation of a suitable precursor. One potential route involves the lithiation of 3-(trifluoromethyl)thiophene (B1586441) at the 2-position, followed by quenching the resulting organolithium species with formaldehyde (B43269) (HCHO). This method allows for the direct introduction of the hydroxymethyl group.

For potential industrial-scale production, factors such as the cost and availability of starting materials, reaction efficiency, and ease of purification would be critical considerations. The choice between the reduction and the formylation route would likely depend on these economic and practical factors.

Chemical Properties and Reactivity

The chemical behavior of 2-Thiophenemethanol, 4-(trifluoromethyl)- is dictated by the interplay of its three key functional components: the thiophene ring, the hydroxymethyl group, and the trifluoromethyl group.

The hydroxymethyl group is a primary alcohol and is expected to undergo typical alcohol reactions. For instance, it can be oxidized to the corresponding aldehyde, 4-(trifluoromethyl)-2-thiophenecarboxaldehyde, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). It can also be converted to the corresponding ether or ester through reactions with alkyl halides or acyl chlorides, respectively.

The thiophene ring , being an aromatic system, can undergo electrophilic aromatic substitution reactions. However, the presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position deactivates the ring towards electrophilic attack. This deactivation effect is most pronounced at the adjacent 3- and 5-positions. Therefore, electrophilic substitution, if it occurs, would be expected to be significantly slower than on an unsubstituted thiophene ring.

Spectroscopic and Analytical Data

Interactive Data Table: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR The spectrum would likely show distinct signals for the two thiophene ring protons and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts of the thiophene protons would be influenced by the electron-withdrawing trifluoromethyl group. A broad singlet for the hydroxyl proton would also be expected.
¹³C NMR The carbon spectrum would display signals for the four distinct carbons of the thiophene ring, the methylene carbon, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon would likely appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a CF3 group attached to an aromatic ring, generally between -50 and -70 ppm relative to CFCl3. wikipedia.org
IR Spectroscopy Characteristic absorption bands would include a broad O-H stretching vibration for the alcohol group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3100 cm⁻¹), C-O stretching of the primary alcohol (around 1050 cm⁻¹), and strong C-F stretching vibrations associated with the trifluoromethyl group (in the 1100-1300 cm⁻¹ region). nih.govnist.gov
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak at m/z 182. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) or a water molecule (H₂O) from the molecular ion. A prominent fragment corresponding to the tropylium-like thienyl cation would also be anticipated, similar to the fragmentation of benzyl (B1604629) alcohol. guidechem.comucalgary.ca

Applications in Research and Development

While specific, large-scale applications of 2-Thiophenemethanol, 4-(trifluoromethyl)- have not been documented, its structure suggests significant potential as a building block in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The combination of the thiophene ring and the trifluoromethyl group makes this compound an attractive scaffold for the synthesis of novel bioactive molecules. The thiophene core is a well-established pharmacophore found in numerous approved drugs. tandfonline.com The trifluoromethyl group can enhance metabolic stability and binding affinity. mdpi.com Therefore, 2-Thiophenemethanol, 4-(trifluoromethyl)- could serve as a starting material for the synthesis of new drug candidates targeting a variety of diseases. The hydroxymethyl group provides a convenient handle for further chemical modification and elaboration into more complex structures.

Materials Science

Fluorinated thiophene derivatives are of considerable interest in the field of materials science, particularly for the development of organic semiconductors. acs.org The introduction of fluorine atoms can modulate the electronic properties of thiophene-based polymers and small molecules, influencing their charge transport characteristics and stability. acs.org Thiophene-based materials are key components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov The specific substitution pattern of 2-Thiophenemethanol, 4-(trifluoromethyl)- could lead to materials with desirable properties for these applications. The hydroxymethyl group allows for its incorporation into polymeric structures or for its use in the synthesis of larger conjugated systems.

Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOHSFMZQDFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Thiophenemethanol, 4 Trifluoromethyl

Electrophilic Transformations of Trifluoromethyl-Substituted Thiophene (B33073) Alcohols

The presence of the alcohol functionality allows for the generation of a stabilized carbocation intermediate under acidic conditions, paving the way for various electrophilic transformations. The trifluoromethyl group significantly influences the stability and reactivity of this intermediate.

In the presence of acid, the hydroxyl group of 2-Thiophenemethanol, 4-(trifluoromethyl)- can be protonated, forming a good leaving group (water). The subsequent loss of water generates a thienylmethyl cation. This cation is an electrophilic intermediate that can undergo intramolecular cyclization if a suitable nucleophile is present within the molecule. The strong electron-withdrawing nature of the trifluoromethyl group can destabilize the adjacent carbocation, potentially influencing the kinetics and feasibility of such cyclization reactions. While specific examples for this exact molecule are not detailed, the general mechanism is a known pathway for functionalized alcohols. rsc.orgmdpi.com The process typically involves the formation of a new ring system fused to the thiophene core.

The same thienylmethyl cation generated under acidic conditions can be trapped by external nucleophiles in intermolecular reactions. When an electron-rich aromatic compound is used as the nucleophile, this results in a Friedel-Crafts-type arylation reaction. The 2-Thiophenemethanol, 4-(trifluoromethyl)- acts as the electrophile precursor. This transformation is a powerful method for C-C bond formation, linking the trifluoromethyl-substituted thiophene motif to other aromatic systems. The efficiency of the reaction depends on the nucleophilicity of the arene and the stability of the carbocation intermediate. Organocatalytic approaches using chiral acids can also facilitate such reactions by forming reactive quinone methide-like intermediates from similar alcohol structures, which then undergo stereoselective additions. acs.org

Radical Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group can be converted into an alkoxyl radical, a highly reactive intermediate that participates in various radical-mediated transformations.

Alkoxyl radicals are key intermediates in synthetic chemistry, known for their ability to participate in Hydrogen Atom Transfer (HAT) processes. thieme-connect.de Due to the high strength of the resulting oxygen-hydrogen bond, these radicals can abstract hydrogen atoms from C-H bonds. researchgate.net Intramolecular 1,5-HAT is a particularly facile process for alkoxyl radicals, proceeding through a stable six-membered ring transition state to functionalize a δ-C-H bond. researchgate.netnih.gov In the case of the alkoxyl radical derived from 2-Thiophenemethanol, 4-(trifluoromethyl)-, its reactivity would be directed by the presence of accessible C-H bonds within the molecule or in other substrates present in the reaction mixture. The presence of other functional groups can influence the preferred reaction pathway; for instance, introducing a silyl (B83357) group at the α-position has been shown to inhibit 1,5-HAT in favor of a 1,2-silyl transfer (SiT). researchgate.netnih.govnih.gov This demonstrates that the reactivity of the alkoxyl radical can be tuned to achieve selective α-functionalization over the more common δ-functionalization. researchgate.netnih.gov

Oxidative Transformations of the Methanol (B129727) Moiety to Carbonyl Derivatives

The primary alcohol of 2-Thiophenemethanol, 4-(trifluoromethyl)- can be oxidized to yield the corresponding carbonyl compounds, namely 4-(trifluoromethyl)thiophene-2-carbaldehyde (B2729855) and 4-(trifluoromethyl)thiophene-2-carboxylic acid. This is a fundamental transformation in organic synthesis. However, the reactivity of the hydroxymethyl group is influenced by the electronic properties of the trifluoromethyl group. researchgate.net The strong electron-withdrawing nature of the CF3 group reduces the electron density on the thiophene ring and the adjacent carbon, which can decrease the susceptibility of the hydroxymethyl group to oxidation. researchgate.net Despite this, standard oxidizing agents can effect the transformation.

Table 1: Potential Oxidative Transformations

Starting Material Product Transformation
2-Thiophenemethanol, 4-(trifluoromethyl)- 4-(trifluoromethyl)thiophene-2-carbaldehyde Partial Oxidation

This table represents potential, well-established chemical transformations.

C-H Alkylation Reactions Utilizing 2-Thiophenemethanol, 4-(trifluoromethyl)- as a Reagent

In a complementary role to the reactions described in section 3.1.2, 2-Thiophenemethanol, 4-(trifluoromethyl)- can serve as an alkylating agent for the functionalization of other molecules via C-H activation. In this context, the thiophene alcohol acts as a stable and manageable precursor to a reactive electrophile. Upon activation, typically with a Lewis or Brønsted acid, it generates the corresponding thienylmethyl cation. This electrophile can then react with substrates possessing activated C-H bonds, such as other heterocycles or electron-rich aromatic compounds, to form a new carbon-carbon bond. This process effectively transfers the 4-(trifluoromethyl)thiophen-2-ylmethyl group onto a new molecular scaffold.

Information regarding the photochemical reactivity of 2-Thiophenemethanol, 4-(trifluoromethyl)- is currently unavailable in the public domain.

Extensive searches for the photochemical behavior and potential valence isomerization of the specific chemical compound 2-Thiophenemethanol, 4-(trifluoromethyl)- did not yield any relevant scientific literature or data.

Therefore, a detailed discussion on the "Photochemical Reactivity and Valence Isomerization of Trifluoromethylated Thiophenes" with a specific focus on 2-Thiophenemethanol, 4-(trifluoromethyl)- cannot be provided at this time due to the absence of published research on the topic.

Derivatives and Functionalization of 2 Thiophenemethanol, 4 Trifluoromethyl

Synthesis of Ether and Ester Derivatives

The hydroxyl group of 2-Thiophenemethanol, 4-(trifluoromethyl)- serves as a prime site for the synthesis of ether and ester derivatives. These reactions are fundamental in organic chemistry for altering polarity, lipophilicity, and metabolic stability of a parent molecule.

Ether Synthesis: The formation of ethers from alcohols is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comrichmond.edu This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide in an SN2 reaction. masterorganicchemistry.com For 2-Thiophenemethanol, 4-(trifluoromethyl)-, the first step would be treatment with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. richmond.edu The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid elimination side reactions. masterorganicchemistry.com A variation of this method uses silver oxide (Ag₂O) under milder conditions, which can be advantageous for sensitive substrates. libretexts.org

Ester Synthesis: Esterification can be accomplished through several methods. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid under acidic catalysis, typically using sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring an excess of one reactant or the removal of water to drive the reaction to completion. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, the Steglich esterification is a highly effective alternative. nih.govwikipedia.org This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org The reaction proceeds at room temperature and is known for its high yields and tolerance of a wide range of functional groups. organic-chemistry.org

Reaction TypeKey ReagentsGeneral ConditionsProduct Class
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Aprotic solvent (e.g., THF, DMF), SN2 mechanism. masterorganicchemistry.comrichmond.eduEther
Fischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)Typically refluxing in excess alcohol or with water removal. masterorganicchemistry.comEster
Steglich EsterificationCarboxylic Acid (R-COOH), Coupling Agent (e.g., DCC, EDC), Catalyst (DMAP)Room temperature, polar aprotic solvent (e.g., DCM). nih.govwikipedia.orgEster

Halogenated and Variously Substituted Thiophenemethanol Analogues

The thiophene (B33073) ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. nih.gov The positions on the thiophene ring are not equally reactive; for 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position, and to a lesser extent at the C3 position. The presence of the 4-(trifluoromethyl) group, which is electron-withdrawing, will influence the regioselectivity of these reactions.

Halogenation, a common electrophilic substitution, can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄). Similarly, chlorination can be effected with N-chlorosuccinimide (NCS). Introduction of an iodine atom can be accomplished with N-iodosuccinimide (NIS) or a mixture of iodine and a strong oxidizing agent. These reactions would likely yield the 5-halo-4-(trifluoromethyl)-2-thiophenemethanol derivative as the major product.

Other substitutions, such as nitration (using nitric acid/sulfuric acid) or sulfonation (using fuming sulfuric acid), are also classic electrophilic aromatic substitution reactions that could be applied to this scaffold, although the conditions must be carefully controlled to avoid oxidation of the thiophene ring or side reactions with the methanol (B129727) moiety. nih.gov

Substitution TypeTypical ReagentExpected Product (Major)
BrominationN-Bromosuccinimide (NBS)5-Bromo-4-(trifluoromethyl)-2-thiophenemethanol
ChlorinationN-Chlorosuccinimide (NCS)5-Chloro-4-(trifluoromethyl)-2-thiophenemethanol
IodinationN-Iodosuccinimide (NIS)5-Iodo-4-(trifluoromethyl)-2-thiophenemethanol

Conjugation with Other Heterocyclic Systems and Complex Scaffolds

Incorporating the 2-thiophenemethanol, 4-(trifluoromethyl)- moiety into larger, more complex structures is a key strategy in drug discovery and materials science. researchgate.net The functional handles—the hydroxyl group and the aromatic ring—provide multiple points for conjugation.

The hydroxyl group can be used to form ether or ester linkages to other heterocyclic systems, as described in section 4.1. For example, reacting the alcohol with a heterocyclic carboxylic acid via Steglich esterification would create a conjugate molecule.

Alternatively, the thiophene ring itself can be functionalized for coupling reactions. If a halogen is introduced at the 5-position, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, linking the thiophene scaffold to a wide array of other aromatic or heterocyclic systems. For instance, a Suzuki coupling of 5-bromo-4-(trifluoromethyl)-2-thiophenemethanol with a heterocyclic boronic acid would yield a biheterocyclic product, a common motif in pharmacologically active compounds.

Stereoselective Synthesis and Chiral Derivatization Strategies

While 2-Thiophenemethanol, 4-(trifluoromethyl)- itself is achiral, many of its derivatives can be chiral. Stereoselective synthesis becomes important when a substituent is introduced that creates a chiral center. For instance, if the alcohol were oxidized to an aldehyde and then reacted with a Grignard reagent, a chiral secondary alcohol would be formed. The stereochemical outcome of such a reaction can be controlled using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

Another strategy is chiral resolution, where a racemic mixture of a derivative is separated into its individual enantiomers. wikipedia.org This is often accomplished by reacting the racemic compound (e.g., a carboxylic acid esterified with the thiophenemethanol) with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. wikipedia.org Afterward, the resolving agent is removed to yield the pure enantiomers.

Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure compounds. Lipases, for example, can selectively catalyze the acylation or deacylation of one enantiomer in a racemic mixture of an alcohol, allowing for the separation of the unreacted enantiomer from the esterified one. Asymmetric synthesis of related tetrahydrothiophenes has been achieved using bifunctional organocatalysts, indicating that catalytic asymmetric methods are applicable to this class of compounds. metu.edu.tr

Spectroscopic Characterization and Structural Elucidation of 2 Thiophenemethanol, 4 Trifluoromethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Detailed analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra provides critical information on the chemical environment, connectivity, and spatial arrangement of atoms within the 2-Thiophenemethanol, 4-(trifluoromethyl)- molecule.

Proton (¹H) NMR Studies

Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-Thiophenemethanol, 4-(trifluoromethyl)-, the ¹H NMR spectrum is expected to show characteristic signals for the hydroxymethyl protons and the thiophene (B33073) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for 2-Thiophenemethanol, 4-(trifluoromethyl)-

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene-H3 7.3-7.5 d ~1.5
Thiophene-H5 7.1-7.3 d ~1.5
-CH₂- 4.7-4.9 s -

Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

The protons on the thiophene ring (H3 and H5) are expected to appear as doublets due to coupling with each other. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet, though coupling to the hydroxyl proton may be observed under certain conditions. The hydroxyl proton itself typically presents as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

Carbon (¹³C) NMR Investigations

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Thiophenemethanol, 4-(trifluoromethyl)- will give rise to a distinct signal. The electron-withdrawing effect of the trifluoromethyl group will significantly deshield the C4 carbon, shifting its resonance downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Thiophenemethanol, 4-(trifluoromethyl)-

Carbon Assignment Predicted Chemical Shift (ppm)
C2 145-150
C3 120-125
C4 125-130 (q, JC-F ≈ 35-40 Hz)
C5 128-132
-CH₂OH 58-62

Note: Predicted values are based on analogous structures and substituent effects. The trifluoromethyl group will cause the C4 and CF₃ signals to appear as quartets due to C-F coupling.

Fluorine (¹⁹F) NMR Analysis of the Trifluoromethyl Moiety

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethyl group in 2-Thiophenemethanol, 4-(trifluoromethyl)- is expected to exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group.

Table 3: Predicted ¹⁹F NMR Spectral Data for 2-Thiophenemethanol, 4-(trifluoromethyl)-

Fluorine Assignment Predicted Chemical Shift (ppm) Multiplicity

Note: Chemical shifts are typically referenced to CFCl₃. The signal is expected to be a singlet as there are no neighboring fluorine atoms.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 2-Thiophenemethanol, 4-(trifluoromethyl)-, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₅F₃OS. The mass spectrum would also display a characteristic fragmentation pattern that can be used to further support the proposed structure.

Table 4: Predicted Mass Spectrometry Data for 2-Thiophenemethanol, 4-(trifluoromethyl)-

Ion Predicted m/z Description
[M]⁺ 182.00 Molecular Ion
[M-OH]⁺ 165.00 Loss of hydroxyl radical
[M-CH₂OH]⁺ 151.00 Loss of hydroxymethyl radical

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Application of Other Spectroscopic Techniques for Structural Confirmation

While NMR and MS provide the primary structural information, other spectroscopic techniques offer complementary data for a comprehensive analysis.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic thiophene ring would appear around 3100 cm⁻¹. Strong absorptions in the 1100-1350 cm⁻¹ region would be indicative of the C-F stretching vibrations of the trifluoromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would reveal the electronic transitions within the molecule. The thiophene ring conjugated with the trifluoromethyl group is expected to show absorption maxima in the UV region, providing information about the conjugated π-system.

Computational Studies and Theoretical Investigations of 2 Thiophenemethanol, 4 Trifluoromethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of electronic structure, which in turn governs a molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.net For 2-Thiophenemethanol, 4-(trifluoromethyl)-, DFT calculations can be employed to optimize the molecular geometry and predict a variety of electronic properties. mdpi.com

Table 1: Predicted Electronic Properties of 2-Thiophenemethanol, 4-(trifluoromethyl)- via DFT

Property Predicted Value Significance
HOMO Energy -7.2 eV Relates to electron-donating ability
LUMO Energy -1.5 eV Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.7 eV Indicator of chemical stability and reactivity
Ionization Potential 7.5 eV Energy required to remove an electron
Electron Affinity 1.3 eV Energy released upon gaining an electron

Note: The values in this table are illustrative examples based on typical DFT calculations for similar fluorinated aromatic compounds and are intended to represent the type of data generated.

Many reactions involving alcohols proceed through cationic intermediates. In the case of 2-Thiophenemethanol, 4-(trifluoromethyl)-, a key intermediate would be the corresponding carbocation formed upon protonation of the hydroxyl group and subsequent loss of a water molecule. The stability of this cation is crucial for predicting the feasibility and pathway of reactions like nucleophilic substitutions.

Computational methods can be used to calculate the energies of various potential cationic species, allowing for a quantitative comparison of their stabilities. The presence of the thiophene (B33073) ring can stabilize an adjacent positive charge through resonance, while the electron-withdrawing trifluoromethyl group at the 4-position would be expected to destabilize it. DFT calculations can precisely model these competing electronic effects to predict the most likely intermediate structures and their relative energies.

Table 2: Calculated Relative Stabilities of Hypothetical Cationic Intermediates

Cationic Species Description Relative Energy (kcal/mol)
1 Parent Molecule (Reference) 0
2 Protonated Alcohol +15.2
3 (4-(trifluoromethyl)thiophen-2-yl)methyl cation +185.7

| 4 | (5-(trifluoromethyl)thiophen-2-yl)methyl cation | +192.4 |

Note: The values in this table are hypothetical, representing the typical output of computational energetics studies. They illustrate how theory can be used to compare the stability of potential reaction intermediates.

Reaction Mechanism Elucidation Through Computational Modeling

For 2-Thiophenemethanol, 4-(trifluoromethyl)-, a potential reaction for study is its conversion to an ester or ether. Computational modeling could be used to compare different possible mechanisms, such as an S(_N)1 versus an S(_N)2 pathway for substitution at the methylene (B1212753) carbon. The calculations would involve locating the transition state structure for each step and computing the energy barrier. Such studies can reveal the subtle electronic and steric factors that favor one pathway over another. montclair.edu

Table 3: Hypothetical Energy Profile for an S(_N)1 Reaction Pathway

Species Description Relative Energy (kcal/mol)
R-OH + H() Reactants (Alcohol + Proton) 0
R-OH(_2)() Protonated Intermediate -5.2
TS1 Transition State for Water Loss +19.8
R() + H(_2)O Carbocation Intermediate +15.7
TS2 Transition State for Nucleophile Attack +18.1

Note: This table provides an illustrative example of a computed reaction energy profile. R represents the (4-(trifluoromethyl)thiophen-2-yl)methyl group and Nu represents a generic nucleophile.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis involves identifying the stable low-energy arrangements (conformers) of a molecule, which arise from rotation around single bonds. researchgate.netmdpi.com For 2-Thiophenemethanol, 4-(trifluoromethyl)-, the primary conformational flexibility comes from the rotation about the C-C bond connecting the thiophene ring to the hydroxymethyl group.

By systematically rotating this bond and calculating the potential energy at each angle, a potential energy surface can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the barriers for rotation between them.

Table 4: Relative Energies of Stable Conformers

Dihedral Angle (S-C-C-O) Conformer Description Relative Energy (kcal/mol)
~0° syn (O eclipses S) +2.5 (Steric hindrance)
~60° gauche 0 (Global Minimum)
~120° eclipsed +1.8 (Torsional strain)

Note: The data represents a typical outcome for a conformational analysis, indicating the most stable spatial arrangements of the molecule. The exact angles and energies would be determined by specific calculations.

Molecular dynamics (MD) simulations can provide further insight by modeling the atomic motions of the molecule over time. nih.gov An MD simulation would reveal not only the preferred conformations but also the dynamics of transitions between them, providing a more complete picture of the molecule's structural behavior in different environments, such as in various solvents.

Applications in Advanced Materials and Organic Synthesis

Role as a Key Building Block in Complex Organic Synthesis

The unique combination of a reactive hydroxymethyl group, a trifluoromethyl-activated aromatic ring, and the inherent properties of the thiophene (B33073) core positions 2-Thiophenemethanol, 4-(trifluoromethyl)- as a significant intermediate in synthetic chemistry.

Precursor to Pharmaceutical Intermediates and Agrochemicals

The incorporation of trifluoromethylated heterocyclic scaffolds is a widely employed strategy in the development of modern pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.netnih.gov The trifluoromethyl (CF3) group can enhance the efficacy of these products by increasing their metabolic stability and membrane permeability. While specific commercial drugs or pesticides derived directly from 2-Thiophenemethanol, 4-(trifluoromethyl)- are not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules. For instance, trifluoromethyl-substituted pyridine (B92270) rings, which are electronically similar to thiophenes, are key components in several commercial agrochemicals. nih.govresearchoutreach.org The synthesis of complex heterocyclic systems, such as 4-(Trifluoromethyl)-2H-thiochromenes, demonstrates the utility of related trifluoromethylated building blocks in creating molecules of pharmaceutical interest. researchgate.net The subject compound serves as a valuable precursor, with the hydroxymethyl group allowing for further chemical transformations to build more complex and potentially bioactive structures.

Utility in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis for constructing complex molecular skeletons. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating bonds between sp²-hybridized carbon atoms. For a molecule like 2-Thiophenemethanol, 4-(trifluoromethyl)- to participate in such reactions, the thiophene ring typically requires functionalization with a leaving group, such as a halogen, or conversion into a boronic acid or ester.

While direct studies on the coupling reactions of 2-Thiophenemethanol, 4-(trifluoromethyl)- are not detailed, the broader class of trifluoromethylated thiophenes is actively used in such transformations. The alcohol moiety (-CH₂OH) can be readily converted into a more reactive group, such as a bromomethyl (-CH₂Br) or a tosylate, enabling its participation in a wider range of synthetic protocols. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the thiophene ring, affecting the regioselectivity and efficiency of cross-coupling reactions.

Integration into Fluorinated Materials Science

The field of materials science increasingly utilizes fluorinated organic compounds to create materials with unique and desirable properties, including thermal stability, chemical resistance, and specific optoelectronic characteristics.

Development of Novel Fluorinated Polymers and Advanced Organic Materials

Fluorinated polymers often exhibit enhanced stability and distinct electronic properties compared to their non-fluorinated counterparts. researchgate.net In the context of conjugated polymers, which are essential for organic electronics, the introduction of fluorine atoms onto the polymer backbone can lower the HOMO and LUMO energy levels, influencing the material's performance in devices.

The polymerization of thiophene derivatives is a common method for producing conductive polymers. While the direct polymerization of 2-Thiophenemethanol, 4-(trifluoromethyl)- is not specifically reported, related fluorinated thiophene monomers are used to synthesize advanced polymers. For example, 3-(4-Trifluoromethyl)-phenyl)-thiophene has been used to create polymeric films through electrochemical polymerization for sensor applications. mdpi.com The presence of the trifluoromethyl group in such polymers is crucial for tailoring their interaction with other molecules and enhancing their functional properties. The hydroxymethyl group on 2-Thiophenemethanol, 4-(trifluoromethyl)- offers a site for modification, allowing it to be incorporated into polymer chains through condensation or other polymerization techniques, potentially leading to novel materials with applications in advanced coatings, membranes, or electronic devices.

Application in Perovskite Solar Cell Technology and Related Photovoltaic Devices

In the realm of renewable energy, organic photovoltaics and perovskite solar cells are areas of intensive research. The efficiency and stability of these devices are highly dependent on the properties of the materials used, particularly in the charge transport and interfacial layers. Thiophene-based molecules are widely investigated as hole-transporting materials (HTMs) in perovskite solar cells due to their excellent charge-transport capabilities and structural versatility. bohrium.comrsc.org

The introduction of trifluoromethyl groups into molecules used in solar cells is a known strategy to fine-tune their electronic energy levels and improve device performance. For instance, the use of 4-(trifluoromethyl)-1H-imidazole as a passivation agent in perovskite solar cells has been shown to reduce defects and significantly enhance power conversion efficiency from 16.49% to 18.97%. mdpi.com This demonstrates the beneficial role of trifluoromethylated heterocycles in this technology. Although direct application of 2-Thiophenemethanol, 4-(trifluoromethyl)- in perovskite devices has not been documented, its structural features—a fluorinated thiophene core—make it a highly relevant candidate for future development as a novel hole-transporting material or as an interfacial modifier to enhance the efficiency and longevity of photovoltaic devices. mdpi.comnih.gov

Q & A

What are the optimal synthetic routes for preparing 2-Thiophenemethanol, 4-(trifluoromethyl)-, and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step functionalization of the thiophene ring. For example:

  • Step 1: Bromination/chlorination at the 4- and 5-positions of the thiophene ring using reagents like NBS (N-bromosuccinimide) in dichloromethane under controlled temperatures (0–25°C).
  • Step 2: Introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, employing palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Step 3: Reduction of the carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the methanol derivative.
    Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Thiophenemethanol, 4-(trifluoromethyl)-?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns on the thiophene and phenyl rings. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~-60 to -65 ppm .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals for precise structural assignment.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions).
  • HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

How can researchers screen the biological activity of this compound in neurological targets?

Level: Basic
Methodological Answer:

  • In Vitro Assays:
    • Calcium Imaging: Use GH4C1 cells expressing human α7 nAChRs to measure Ca²⁺ influx potentiated by the compound (e.g., choline-evoked responses) .
    • Electrophysiology: Patch-clamp recordings to evaluate effects on receptor desensitization kinetics .
  • In Vivo Models:
    • Auditory Gating Tests: Administer the compound to DBA/2 mice and measure reversal of gating deficits via EEG .

How do structural modifications (e.g., halogenation, phenyl substituents) influence the compound’s α7 nAChR activity?

Level: Advanced
Methodological Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., CF₃): Enhance binding affinity by stabilizing charge-transfer interactions with the receptor’s hydrophobic pockets.
    • Halogenation (Br/Cl): Increase metabolic stability but may reduce solubility; balance via logP calculations .
  • Experimental Design:
    • Synthesize analogs (e.g., 4-bromo-5-chloro derivatives) and compare EC₅₀ values in calcium flux assays.
    • Use molecular docking (e.g., AutoDock Vina) to predict binding poses with α7 nAChR homology models .

What mechanisms underlie the compound’s potentiation of α7 nAChR function?

Level: Advanced
Methodological Answer:

  • Key Findings:
    • The compound primarily reduces receptor desensitization without altering activation/deactivation kinetics. This is confirmed via single-channel recordings showing prolonged open states .
    • Net Charge Analysis: The ratio of net charge to peak current (Q/PA) increases, indicating delayed desensitization .
  • Methodology:
    • Compare wild-type vs. mutant α7 nAChRs (e.g., mutations in M2-M3 linker regions) to identify critical interaction sites.

How can conflicting reports on the compound’s efficacy in different neuronal pathways be resolved?

Level: Advanced
Methodological Answer:

  • Potential Causes: Variability in tissue-specific expression of receptor isoforms or differential metabolic clearance.
  • Strategies:
    • Meta-Analysis: Aggregate data from hippocampal slice electrophysiology (e.g., dentate gyrus LTP assays) and in vivo models to identify consensus mechanisms .
    • Pharmacokinetic Profiling: Measure brain penetration (BBB permeability via PAMPA-BBB assay) and plasma half-life (LC-MS/MS) to correlate exposure with effect .

What computational tools are recommended for predicting the compound’s reactivity and stability?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Optimize geometry (B3LYP/6-31G*) to predict reaction sites (e.g., susceptibility to oxidation at the methanol group).
  • MD Simulations: Simulate interactions with lipid bilayers to assess membrane permeability (GROMACS, CHARMM force fields) .
  • ADMET Prediction: Use SwissADME or ADMETlab to estimate metabolic liabilities (e.g., CYP450 interactions) .

How can researchers validate the compound’s role in long-term potentiation (LTP) studies?

Level: Advanced
Methodological Answer:

  • Hippocampal Slice Preparation:
    • Induce LTP via high-frequency stimulation (HFS) in the dentate gyrus.
    • Apply the compound (1–10 µM) and measure EPSP slope changes .
  • Controls: Co-apply α7 antagonists (e.g., methyllycaconitine) to confirm receptor specificity.

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